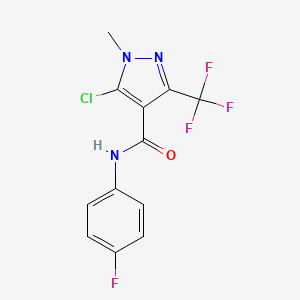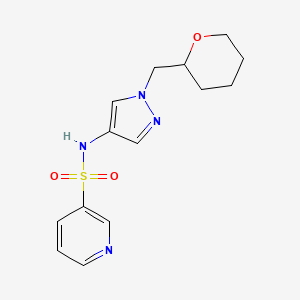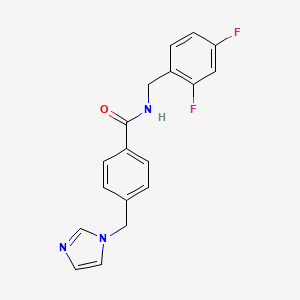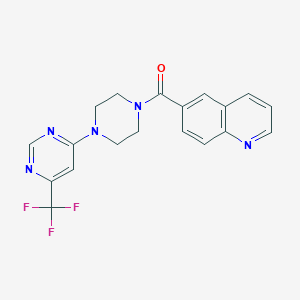![molecular formula C10H14ClNO B2832790 [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride CAS No. 233272-30-5](/img/structure/B2832790.png)
[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride
カタログ番号 B2832790
CAS番号:
233272-30-5
分子量: 199.68
InChIキー: JPCUWZKJLULNGE-HNCPQSOCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride” is a compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 . This compound belongs to the class of organic compounds known as tetrahydroisoquinolines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m1/s1 . This indicates the arrangement of atoms in the molecule and the stereochemistry of the compound.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 307.9±27.0 °C and a predicted density of 1.081±0.06 g/cm3 . It is advised to be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用
Optical Activity and Structural Analysis
- Optical Activity Determination : Research has established the absolute configurations of certain tetrahydroisoquinoline derivatives as 3R,4R through structure refinement. The hydroxymethyl and phenyl groups in these compounds exhibit specific orientations that influence their reactivity and interactions. This understanding is crucial for the synthesis of optically active pharmaceuticals and materials (Gzella et al., 2002).
Synthetic Applications
- Synthetic Transformations : Research demonstrates novel transformations of 3-alkoxyisoquinolines to 3-chloroisoquinolines and an unusual decyanation process under specific conditions, highlighting the versatility of tetrahydroisoquinoline derivatives in synthetic organic chemistry (Kasturi et al., 1984).
Biological Implications
- Biosynthesis Investigation : Studies on the formation of tetrahydroisoquinolines in physiological conditions suggest potential biosynthetic pathways in mammals, especially in relation to alcohol metabolism. This research provides insights into the endogenous formation of such compounds and their implications for health and disease (Yamanaka et al., 1970).
Material Science and Catalysis
- Material Applications : The study of chromium(III) tris-(8-hydroxyquinolinate), synthesized from a related compound, highlights potential applications in optoelectronic devices due to its unique electrochemical and photophysical properties. Such materials could be used in light-emitting diodes (LEDs) or as electron transporting layers (Freitas et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-7-10-5-8-3-1-2-4-9(8)6-11-10;/h1-4,10-12H,5-7H2;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUWZKJLULNGE-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2832713.png)
![N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832714.png)
![(1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2832715.png)
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832717.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2832719.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2832721.png)



![1-(4-benzylpiperidin-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2832726.png)
![7-((4-methoxyphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832727.png)
